BenchChemオンラインストアへようこそ!

Ro4987655

MEK inhibition Kinase selectivity Off-target activity

RO4987655 is a research-grade, orally bioavailable MEK1/2 inhibitor (IC50 5.2 nM) with a unique 3-oxo-[1,2]oxazinan-2-ylmethyl group conferring slow target dissociation and high metabolic stability. Select RO4987655 for applications requiring sustained pERK suppression (75% mean inhibition at MTD) or robust tumor regression in models such as HT-29 colorectal xenografts and K-Ras mutant pancreatic cancer (MIA PaCa-2). This compound is not substitutable with trametinib or selumetinib. All sales are for R&D only.

Molecular Formula C20H19F3IN3O5
Molecular Weight 565.3 g/mol
CAS No. 874101-00-5
Cat. No. B1684329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo4987655
CAS874101-00-5
SynonymsRO4987655;  RO-4987655;  RO 4987655;  CH4987655;  CH-4987655;  CH 4987655.
Molecular FormulaC20H19F3IN3O5
Molecular Weight565.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
InChIInChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)
InChIKeyFIMYFEGKMOCQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO4987655 (CH4987655): An Orally Active, Highly Selective Allosteric MEK Inhibitor for Cancer Research


RO4987655 (also known as CH4987655, RG 7167) is an orally active, ATP-noncompetitive, allosteric small-molecule inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2 [1]. It is a highly selective tool compound that potently suppresses the MAPK/ERK signaling pathway, a key driver of proliferation and survival in numerous cancers with RAS or RAF mutations [2]. Its molecular design incorporates a unique 3-oxo-oxazinane ring, which confers distinct binding kinetics and metabolic stability [3].

Why RO4987655 Cannot Be Simply Substituted with Other In-Class MEK Inhibitors


MEK inhibitors are not functionally interchangeable; critical differences in potency, selectivity, binding kinetics, and pharmacokinetics profoundly affect target engagement, toxicity profiles, and in vivo efficacy [1]. While many compounds inhibit MEK1/2 in cell-free assays, RO4987655 distinguishes itself through a combination of a broad kinase selectivity profile (minimal off-target activity), unique structural features conferring slow dissociation and high metabolic stability, and well-characterized pharmacodynamic properties in both healthy volunteers and advanced cancer patients [2][3]. Substituting with a more potent but less selective MEK inhibitor (e.g., PD0325901) or one with different PK/PD characteristics (e.g., Trametinib, Selumetinib) would invalidate comparative studies and risk inconsistent experimental outcomes.

Quantitative Differentiation of RO4987655 from Closest MEK Inhibitor Analogs


Balanced MEK1/2 Potency Combined with Superior Kinome-Wide Selectivity

While RO4987655 demonstrates potent inhibition of MEK1/2 (IC50 = 5.2 nM), its differentiation lies not in absolute potency but in its exquisite kinome-wide selectivity. In a panel of over 400 kinases, RO4987655 shows no significant inhibition at a concentration of 10 µM [1]. This contrasts sharply with other MEK inhibitors which, despite often possessing lower IC50 values (e.g., PD0325901 IC50 = 0.33 nM, Trametinib IC50 = ~1 nM), may exhibit a narrower selectivity window [2]. This high selectivity profile minimizes confounding off-target effects in complex biological systems.

MEK inhibition Kinase selectivity Off-target activity

Unique Structural Feature: Slow Target Dissociation and High Metabolic Stability

RO4987655 possesses a unique 3-oxo-oxazinane ring at the 5-position of its benzamide core, a structural feature not found in other major MEK inhibitors like Trametinib, Cobimetinib, or Selumetinib [1]. This moiety confers slow dissociation kinetics from the MEK enzyme, a property that can prolong target engagement beyond what would be predicted by plasma half-life alone [2]. Additionally, this structure contributes to high metabolic stability, which is a key determinant of oral bioavailability and sustained in vivo activity [1].

Binding kinetics Metabolic stability Structural biology

Well-Characterized Clinical Pharmacodynamics with Robust Target Engagement

RO4987655's pharmacodynamic (PD) profile has been extensively characterized in both healthy volunteers and cancer patients, providing a strong foundation for translational studies. At the maximum tolerated dose (MTD) of 17 mg total daily dose in a Phase I study, RO4987655 achieved a mean suppression of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) of 75%, and importantly, pERK inhibition was sustained, with levels remaining above the IC50 for >90% of the dosing interval [1]. This level of detailed, quantitative PD data in humans is not as thoroughly published for every MEK inhibitor, offering a direct, clinically validated benchmark for in vivo target modulation.

Pharmacodynamics Target engagement Clinical translation

Favorable CNS Safety Profile Due to Minimal Brain Penetration

In preclinical models, RO4987655 exhibits insignificant inhibition of MEK in mouse brain tissue, suggesting minimal penetration across the blood-brain barrier (BBB) [1]. This is a key differentiator from MEK inhibitors like Selumetinib and Trametinib, which have been shown to cross the BBB and can be used for CNS tumors but may also carry a higher risk of neurological side effects . For researchers whose studies are focused on peripheral tumors and seek to avoid potential CNS-mediated toxicities or confounding neurological phenotypes, RO4987655 offers a cleaner profile.

Blood-brain barrier CNS toxicity In vivo distribution

Optimal Use Cases for RO4987655 in Cancer Research and Drug Discovery


In Vivo Efficacy Studies in Subcutaneous Xenograft Models

For researchers evaluating the anti-tumor efficacy of MEK inhibition in human tumor xenograft models (e.g., HT-29, HCT116, NCI-H2122), RO4987655 offers a robust and well-characterized tool. Its high oral bioavailability, potent tumor growth inhibition (TGI of 119-150% at 1.0-5.0 mg/kg in NCI-H2122 models), and demonstrated synergy with mTOR inhibitors like everolimus make it an ideal compound for both monotherapy and combination studies [1]. Its minimal brain penetration also simplifies the interpretation of results in subcutaneous models by eliminating potential confounding CNS effects [2].

Mechanistic Studies Requiring High Selectivity and Defined Kinetics

RO4987655 is the preferred choice for experiments where minimizing off-target kinase inhibition is paramount. Its demonstrated selectivity over a panel of >400 kinases at 10 µM ensures that observed phenotypes are primarily driven by MEK1/2 inhibition, increasing the validity of findings in complex signaling pathway analyses, phosphoproteomics, or CRISPR/RNAi screens . Its unique slow dissociation kinetics from MEK further differentiate it from other MEK inhibitors and are valuable for studying the dynamics of pathway inhibition and reactivation [3].

Translational Studies Leveraging Established Clinical PK/PD Data

RO4987655 is an excellent candidate for preclinical studies designed to inform clinical trial design. The extensive clinical data on its pharmacokinetics (dose-linearity, ~4-hour half-life, moderate inter-patient variability) and pharmacodynamics (robust and sustained pERK inhibition in PBMCs) provide a direct, quantitative bridge between preclinical dosing and anticipated human exposure and target engagement [4][5]. This reduces the translational gap and allows for more accurate modeling of clinical scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro4987655

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.